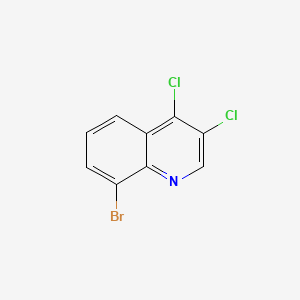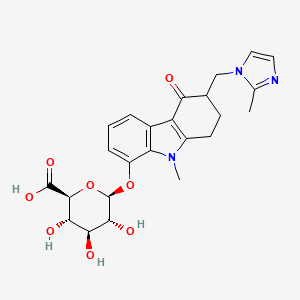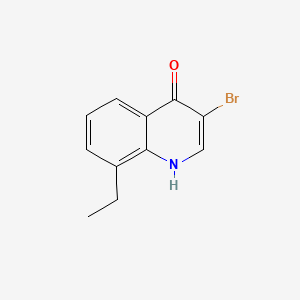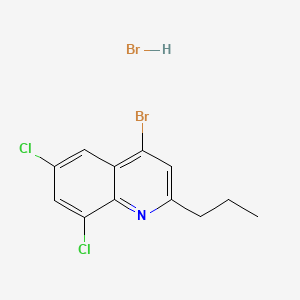
8-Bromo-3,4-dichloroquinoline
Übersicht
Beschreibung
8-Bromo-3,4-dichloroquinoline is a chemical compound with the molecular formula C9H4BrCl2N . It is a solid substance .
Molecular Structure Analysis
The molecular structure of 8-Bromo-3,4-dichloroquinoline consists of a quinoline core, which is a bicyclic compound that includes a benzene ring fused to a pyridine ring . The molecule has bromine and chlorine substituents at the 8 and 3,4 positions respectively .Physical And Chemical Properties Analysis
8-Bromo-3,4-dichloroquinoline is a solid substance . It has a molecular weight of 274.89 g/mol . The compound has a topological polar surface area of 12.9 Ų, indicating its polarity . It has no freely rotating bonds, suggesting rigidity in its molecular structure .Wissenschaftliche Forschungsanwendungen
1. Cytotoxic Studies and Potential in Cancer Therapy
8-Bromo-3,4-dichloroquinoline derivatives, particularly when combined with certain metal complexes, have shown significant potential in cancer therapy. For instance, 8-hydroxyquinoline derived p-halo N4-phenyl substituted thiosemicarbazones and their metal complexes (Co(III), Ni(II), and Cu(II)) have been studied for their in vitro cytotoxicity. These complexes, particularly the Co(III) complexes, exhibited enhanced antiproliferative activity against breast cancer cell lines compared to the bare ligands, suggesting a possible application in cancer treatment. The study indicates that these complexes could induce apoptotic cell death, which is a desirable trait for cancer therapeutics (Kotian et al., 2021).
2. Photochemistry and Photolabile Protecting Groups
8-Bromo-3,4-dichloroquinoline derivatives have also been explored for their photochemical properties. The synthesis and photochemistry of a new photolabile protecting group for carboxylic acids based on 8-bromo-7-hydroxyquinoline (BHQ) were described in a study. BHQ showed a greater single photon quantum efficiency than some other photolabile groups and was sensitive enough for multiphoton-induced photolysis for in vivo use. Its increased solubility and low fluorescence make it useful as a caging group for biological messengers, which can have applications in cellular biology and neurology research (Fedoryak & Dore, 2002).
3. Synthesis of Novel Compounds
Research has also focused on the synthesis of novel compounds using 8-bromo-3,4-dichloroquinoline. For instance, one study explored the synthesis and further transformations of 8-chloro-3,4-dihydroisoquinoline, an important intermediate for the development of potential drug candidates. These synthesized derivatives can be used as building blocks in drug discovery, indicating the utility of 8-bromo-3,4-dichloroquinoline in medicinal chemistry (Hargitai et al., 2018).
Eigenschaften
IUPAC Name |
8-bromo-3,4-dichloroquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4BrCl2N/c10-6-3-1-2-5-8(12)7(11)4-13-9(5)6/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEPFSPFPUNTPPR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=CN=C2C(=C1)Br)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4BrCl2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60671179 | |
| Record name | 8-Bromo-3,4-dichloroquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60671179 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.94 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-Bromo-3,4-dichloroquinoline | |
CAS RN |
1204810-54-7 | |
| Record name | 8-Bromo-3,4-dichloroquinoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1204810-54-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 8-Bromo-3,4-dichloroquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60671179 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 8-bromo-3,4-dichloroquinoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![Methyl 1-ethyl-1H-benzo[d]imidazole-6-carboxylate](/img/structure/B599026.png)




![tert-Butyl 3-{[(4-nitrophenyl)methyl]amino}piperidine-1-carboxylate](/img/structure/B599037.png)
![1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid](/img/structure/B599038.png)
![6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)imidazo[1,2-A]pyridine](/img/structure/B599039.png)


